molecular formula C15H11FN2 B11109041 [(2E)-1-cyclopropyl-3-(3-fluorophenyl)prop-2-en-1-ylidene]propanedinitrile

[(2E)-1-cyclopropyl-3-(3-fluorophenyl)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B11109041
M. Wt: 238.26 g/mol
InChI Key: BUSPIOCLBYWYGS-QPJJXVBHSA-N
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Description

(3E)-1-CYANO-2-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,3-BUTADIENYL CYANIDE is a complex organic compound characterized by the presence of cyano, cyclopropyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-CYANO-2-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,3-BUTADIENYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the use of cyano and fluorophenyl precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes the use of non-toxic cyanide sources and cyanating agents to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

(3E)-1-CYANO-2-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,3-BUTADIENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyano-substituted derivatives, while reduction may produce cyclopropyl-fluorophenyl derivatives.

Scientific Research Applications

(3E)-1-CYANO-2-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,3-BUTADIENYL CYANIDE has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of (3E)-1-CYANO-2-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,3-BUTADIENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted butadienyl derivatives and fluorophenyl-cyclopropyl compounds. Examples include:

  • 2-CYANO-3-CYCLOPROPYL-4-(4-FLUOROPHENYL)-1,3-BUTADIENE
  • 1-CYANO-2-CYCLOPROPYL-3-(3-FLUOROPHENYL)-1,3-BUTADIENE

Uniqueness

What sets (3E)-1-CYANO-2-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,3-BUTADIENYL CYANIDE apart is its unique combination of cyano, cyclopropyl, and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

2-[(E)-1-cyclopropyl-3-(3-fluorophenyl)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C15H11FN2/c16-14-3-1-2-11(8-14)4-7-15(12-5-6-12)13(9-17)10-18/h1-4,7-8,12H,5-6H2/b7-4+

InChI Key

BUSPIOCLBYWYGS-QPJJXVBHSA-N

Isomeric SMILES

C1CC1C(=C(C#N)C#N)/C=C/C2=CC(=CC=C2)F

Canonical SMILES

C1CC1C(=C(C#N)C#N)C=CC2=CC(=CC=C2)F

Origin of Product

United States

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